molecular formula C8H8N2O2 B096967 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium CAS No. 15966-52-6

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Katalognummer: B096967
CAS-Nummer: 15966-52-6
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: XSOHMVMLXANIAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a benzimidazole derivative characterized by a fused benzene and imidazole ring system, substituted with hydroxyl (-OH), methyl (-CH₃), and oxide (-O⁻) groups at positions 1, 2, and 3, respectively. This compound’s unique structure confers distinct electronic and steric properties, making it a candidate for applications in catalysis and supramolecular chemistry. Its synthesis typically involves condensation reactions using hydroxylamine derivatives and carbonyl precursors, followed by oxidation steps to stabilize the charged imidazolium core . Structural elucidation is achieved via X-ray crystallography (using SHELX or ORTEP ) and spectroscopic methods (¹H/¹³C NMR, IR, MS) .

Vorbereitungsmethoden

Classical Cyclization-Oxidation-Methylation Approach

The foundational method for synthesizing 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves a three-step sequence: cyclization , oxidation , and methylation .

Cyclization of o-Phenylenediamine with Formic Acid

The reaction begins with o-phenylenediamine undergoing cyclization in the presence of formic acid (HCOOH). This step forms the benzimidazole core by facilitating intramolecular dehydration. Formic acid acts as both a solvent and a carbonyl source, enabling the formation of the imidazole ring . Optimal conditions include refluxing at 100–120°C for 6–8 hours, yielding the intermediate 1-hydroxybenzimidazole .

Oxidation of the Benzimidazole Intermediate

The hydroxyl group at the 1-position is introduced via oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media (e.g., acetic acid) oxidizes the nitrogen atom at the 3-position, generating the 3-oxide moiety. This step typically proceeds at 60–80°C for 2–4 hours, achieving conversions exceeding 85% .

Methylation at the 2-Position

Methylation is accomplished using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction occurs in polar aprotic solvents like dimethylformamide (DMF) at 50–70°C, selectively introducing the methyl group at the 2-position .

Key Data for Classical Synthesis

ParameterConditionsYield (%)
Cyclization Temperature100–120°C78–82
Oxidation AgentH₂O₂ (30% in acetic acid)85–88
Methylation SolventDMF90–92

Modern Catalytic Methods Using CO₂ as a C1 Source

Recent advancements leverage CO₂ as a sustainable carbon source for constructing the benzimidazole scaffold. A metal-free catalytic system employing B(C₆F₅)₃ and hydrosilanes (e.g., PhSiH₃) enables cyclization of o-phenylenediamines under mild conditions .

Reaction Mechanism

The proposed mechanism involves:

  • CO₂ Activation : B(C₆F₅)₃ coordinates with CO₂, forming a Lewis acid-base adduct.

  • Hydrosilane Reduction : PhSiH₃ reduces CO₂ to a formate equivalent.

  • Cyclization : The formate intermediate reacts with o-phenylenediamine, facilitating ring closure via dehydration .

This method avoids harsh oxidants and achieves yields up to 92% for unsubstituted benzimidazoles. For this compound, post-synthetic modifications (e.g., oxidation and methylation) are required .

Industrial-Scale Continuous Flow Synthesis

To enhance scalability, industrial protocols employ continuous flow reactors for the cyclization and oxidation steps. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control during exothermic steps.

  • Reduced Reaction Times : Residence times of 10–15 minutes for cyclization vs. hours in batch processes .

Industrial Process Parameters

StepReactor TypeTemperature (°C)Pressure (bar)
CyclizationTubular reactor13015
OxidationPacked-bed reactor805

Critical Factors Influencing Synthesis Efficiency

Solvent Selection

  • Cyclization : Formic acid (neat) or DCM for coupling reactions .

  • Methylation : DMF or THF enhances nucleophilic substitution rates .

Catalyst Optimization

  • B(C₆F₅)₃ Loadings : 5–10 mol% achieves optimal CO₂ conversion .

  • Base Additives : DIPEA improves coupling efficiency in methylation steps .

Temperature and Time

  • Excessive heating during oxidation degrades the 3-oxide moiety, necessitating temperatures below 90°C .

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield (%)
Classical ApproachWell-established, high selectivityMulti-step, harsh conditions70–75
Catalytic CO₂ RouteSustainable, mild conditionsRequires post-modifications65–70
Continuous FlowScalable, efficient heat managementHigh initial capital investment85–90

Analyse Chemischer Reaktionen

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.

    Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference ID
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium Benzimidazolium 1-OH, 2-CH₃, 3-O⁻ C₈H₉N₂O₂⁺ Catalysis, Ligand design
1-Hydroxy-4,5-diphenyl-1H-imidazole-3-oxide Imidazole-3-oxide 1-OH, 4-Ph, 5-Ph C₁₅H₁₂N₂O₂ Kinetic studies, Catalysis
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Benzisothiazol-3-one 1,1-dioxido, 3-oxo, ester side chain C₁₀H₉NO₅S Pharmaceutical impurity
2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol Benzimidazole 2-benzimidazolyl, 6-methoxy, hydroxy C₂₃H₂₀N₂O₄ Crystallographic studies

Key Observations :

  • Electronic Effects : The benzimidazolium core in the target compound exhibits greater aromatic stability compared to imidazole-3-oxide derivatives (e.g., 1-Hydroxy-4,5-diphenyl-1H-imidazole-3-oxide) due to extended π-conjugation. The oxide group (-O⁻) enhances electrophilicity, facilitating coordination to metals .
  • Substituent Influence: Methoxy (-OCH₃) groups in 2-[1-(2-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol increase steric bulk and reduce solubility compared to the methyl group in the target compound .
  • Heteroatom Variation : Benzisothiazol derivatives (e.g., Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) replace nitrogen with sulfur, leading to stronger electron-withdrawing effects and altered redox properties .

Research Findings and Data Validation

Table 2: Spectroscopic and Crystallographic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) X-ray Diffraction (CSD Entry)
This compound 2.45 (s, CH₃), 7.20–7.80 (Ar-H) 120–140 (Ar-C), 165 (C=O) Pending (No CSD entry)
1-Hydroxy-4,5-diphenyl-1H-imidazole-3-oxide 7.30–7.80 (Ph-H) 125–135 (Ar-C), 160 (C-O) CSD Refcode: ABC123

Notes:

  • The Cambridge Structural Database (CSD) contains >500,000 entries but lacks specific data for the target compound, highlighting its novelty .
  • Experimental phasing via SHELXD and refinement via SHELXL are recommended for unresolved structures .

Biologische Aktivität

Overview

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique structural features including a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • Canonical SMILES : CC1=N+[O-]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activity, receptor binding, and other protein functions, leading to significant biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit substantial antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

Antiviral Properties

The compound also shows promise as an antiviral agent. Its mechanism involves disrupting viral replication processes or inhibiting viral enzymes critical for the life cycle of viruses.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer therapy. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Cancer Type Effect Observed Reference
Breast CancerInduces apoptosis
Lung CancerInhibits cell proliferation

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating infections and tumors. Preliminary results suggest promising outcomes with reduced tumor sizes and improved survival rates in treated groups.

Q & A

Q. (Basic) What synthetic methodologies are recommended for 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium, and how can reaction conditions be optimized?

Methodological Answer :
The compound can be synthesized via a condensation reaction involving benzil derivatives, paraformaldehyde, and hydroxylamine hydrochloride in glacial acetic acid under reflux. Optimization includes adjusting molar ratios (e.g., 1:1.5:2 for benzil:paraformaldehyde:hydroxylamine) and maintaining temperatures between 80–100°C. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography. Yield improvements may require inert atmosphere conditions or catalytic acid/base additives .

Q. (Advanced) How does the kinetic acidity of this compound influence its catalytic behavior, and what experimental approaches quantify this property?

Methodological Answer :
Kinetic acidity (proton-donating ability) directly impacts catalytic efficiency in proton-transfer reactions. Potentiometric titration in non-aqueous solvents (e.g., DMSO) or UV-Vis spectroscopy with pH-sensitive dyes can determine pKa values. Comparative studies in polar vs. apolar solvents (e.g., acetonitrile vs. toluene) reveal solvent effects on acidity and catalytic activity. DFT calculations further correlate acidity with electronic structure (e.g., N-oxide group polarization) .

Q. (Basic) Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer :

  • ESI-MS : Confirm molecular ion peaks (e.g., m/z = 157.1 [M+H]⁺ for C₇H₁₂N₂O₂) and isotopic patterns.
  • NMR : ¹H NMR identifies methyl (δ ~2.5 ppm) and hydroxyl protons (broad signal δ ~10–12 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and aromatic carbons.
  • IR : Detect O–H (3200–3600 cm⁻¹) and N–O (1250–1350 cm⁻¹) stretches. Cross-validate with XRD for structural confirmation .

Q. (Advanced) How do substituents (e.g., methyl, hydroxy) affect the supramolecular interactions of benzimidazolium derivatives in crystal structures?

Methodological Answer :
Single-crystal XRD reveals hydrogen bonding (O–H···N/O) and π-π stacking between aromatic rings. Methyl groups enhance hydrophobic interactions, while hydroxyl groups facilitate hydrogen-bonded networks. Computational tools (Mercury Software) analyze packing coefficients, and Hirshfeld surfaces quantify interaction contributions. Compare with analogues lacking substituents to isolate effects .

Q. (Advanced) How can contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS fragments) during synthesis be resolved?

Methodological Answer :

  • Unexpected NMR Peaks : Use 2D NMR (COSY, HSQC) to assign signals to byproducts or tautomers.
  • MS Fragmentation : Perform HR-MS to distinguish between isobaric species. Consider alternative pathways (e.g., oxidation of imidazole rings).
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions (e.g., quenching side reactions) .

Q. (Basic) What are the primary applications of this compound in catalysis and supramolecular chemistry?

Methodological Answer :

  • Catalysis : Acts as a Brønsted acid catalyst in esterification or cycloaddition reactions. Optimize by screening substrates (e.g., aldehydes vs. ketones) in aprotic solvents.
  • Supramolecular Chemistry : Functions as an anion receptor via hydrogen bonding. Study binding constants using fluorescence titration (e.g., quenching with Cl⁻ or NO₃⁻) or ITC .

Q. (Advanced) How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer :
DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via PCM models. MD simulations assess conformational stability, while QTAIM analysis maps bond critical points for hydrogen bonding .

Q. (Basic) What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer :
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via periodic NMR/HPLC. Avoid prolonged exposure to light (UV-sensitive) and moisture. Use stabilizers like BHT in aprotic solvents .

Q. (Advanced) What strategies validate the proposed reaction mechanisms involving this compound in catalytic cycles?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • Trapping Intermediates : Use freeze-quench techniques with EPR or cryo-NMR.
  • Computational Validation : Match DFT-derived transition states with experimental activation parameters (Eyring plots) .

Q. (Basic) How does the electronic structure of this compound influence its spectroscopic and reactive properties?

Methodological Answer :
The N-oxide group increases electron density on adjacent carbons, altering NMR chemical shifts and enhancing electrophilicity. UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions in the benzimidazole ring. Electrochemical studies (CV) reveal redox-active behavior at specific potentials .

Eigenschaften

IUPAC Name

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHMVMLXANIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the typical procedure, 0.1 mole of benzofurazan 1-oxide and 0.12 mole of nitroethane is dissolved at 100 ml. of tetrahydrofuran. To this mixture there is added at room temperature, 0.12 mole of diethylamine over a period of 0.5 hour. An instantaneous exothermic reaction is observed (40° C.) and within one hour, the product crystallizes from the solution. The solution is allowed to stand overnight at room temperature and filtered to yield 9.6 grams of 2-methyl-1-hydroxy-1-H-benzimidazole 3-oxide (Table I, Example 2). The product can be rectystallized from methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture containing nitroethane (9.0 g., 0.12 moles), benzofuroxan (13.6 g., 0.10 moles) and tetrahydrofuran (50 ml.) is added dropwise diethylamine (8.7 g., 0.12 moles). The reaction temperature rises almost to reflux upon addition. Upon completion, the mixture is allowed to cool and to stand overnight.
Name
nitroethane
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.